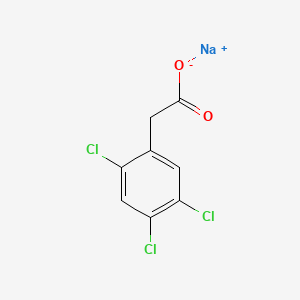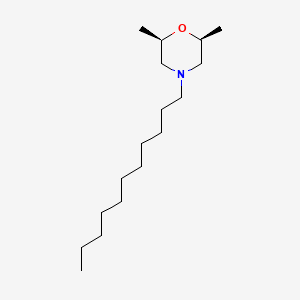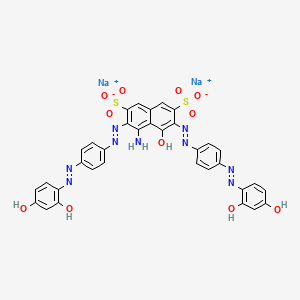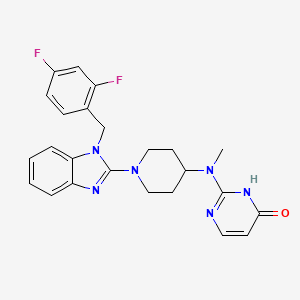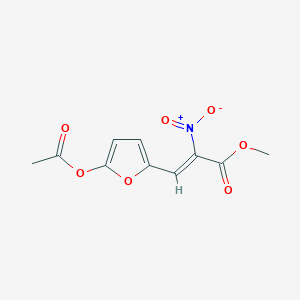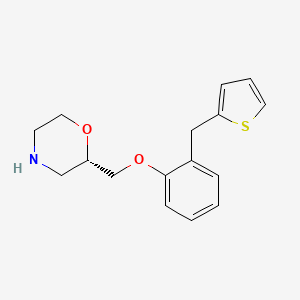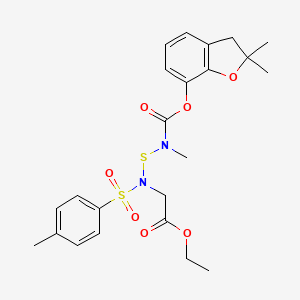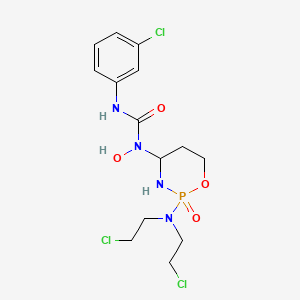
Urea, N-(2-(bis(2-chloroethyl)amino)tetrahydro-2H-1,3,2-oxazaphosphorin-4-yl)-N'-(3-chlorophenyl)-N-hydroxy-, P-oxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “Urea, N-(2-(bis(2-chloroethyl)amino)tetrahydro-2H-1,3,2-oxazaphosphorin-4-yl)-N’-(3-chlorophenyl)-N-hydroxy-, P-oxide” is a complex organic molecule with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique combination of functional groups, including urea, chloroethyl, oxazaphosphorin, and chlorophenyl, which contribute to its diverse chemical reactivity and potential biological activity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting with the preparation of intermediate compounds that contain the necessary functional groups. Common synthetic routes may include:
Formation of the oxazaphosphorin ring: This step might involve the reaction of a suitable amine with a chloroethyl phosphate derivative under controlled conditions.
Introduction of the urea group: This can be achieved by reacting an isocyanate with an amine-containing intermediate.
Attachment of the chlorophenyl group: This step may involve a nucleophilic substitution reaction where a chlorophenyl derivative reacts with an intermediate compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
化学反応の分析
Types of Reactions
The compound can undergo various types of chemical reactions, including:
Oxidation: The presence of the oxazaphosphorin ring suggests potential oxidation reactions, possibly leading to the formation of phosphine oxides.
Reduction: Reduction reactions might target the chloroethyl groups, potentially converting them to ethyl groups.
Substitution: The chloroethyl and chlorophenyl groups are likely sites for nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) might be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) could be employed.
Substitution: Nucleophiles such as amines or thiols might be used under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield phosphine oxides, while substitution reactions could produce derivatives with different functional groups.
科学的研究の応用
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules or as a reagent in various organic reactions.
Biology
In biological research, the compound might be investigated for its potential as a biochemical probe or as a precursor to biologically active molecules.
Medicine
In medicine, the compound could be explored for its potential therapeutic properties, such as anticancer or antimicrobial activity, given the presence of chloroethyl groups known for their cytotoxic effects.
Industry
In industrial applications, the compound might be used in the development of new materials or as a catalyst in chemical processes.
作用機序
The mechanism by which this compound exerts its effects would depend on its specific interactions with molecular targets. Potential mechanisms could include:
DNA Alkylation: The chloroethyl groups might alkylate DNA, leading to cytotoxic effects.
Enzyme Inhibition: The compound could inhibit specific enzymes by binding to their active sites or by modifying key amino acid residues.
類似化合物との比較
Similar Compounds
Cyclophosphamide: A well-known chemotherapeutic agent with a similar oxazaphosphorin ring structure.
Ifosfamide: Another chemotherapeutic agent with structural similarities.
Uniqueness
The unique combination of functional groups in “Urea, N-(2-(bis(2-chloroethyl)amino)tetrahydro-2H-1,3,2-oxazaphosphorin-4-yl)-N’-(3-chlorophenyl)-N-hydroxy-, P-oxide” might confer distinct chemical reactivity and biological activity compared to similar compounds. This could make it a valuable candidate for further research and development.
特性
CAS番号 |
97139-31-6 |
|---|---|
分子式 |
C14H20Cl3N4O4P |
分子量 |
445.7 g/mol |
IUPAC名 |
1-[2-[bis(2-chloroethyl)amino]-2-oxo-1,3,2λ5-oxazaphosphinan-4-yl]-3-(3-chlorophenyl)-1-hydroxyurea |
InChI |
InChI=1S/C14H20Cl3N4O4P/c15-5-7-20(8-6-16)26(24)19-13(4-9-25-26)21(23)14(22)18-12-3-1-2-11(17)10-12/h1-3,10,13,23H,4-9H2,(H,18,22)(H,19,24) |
InChIキー |
VQFPCEICHMJPIK-UHFFFAOYSA-N |
正規SMILES |
C1COP(=O)(NC1N(C(=O)NC2=CC(=CC=C2)Cl)O)N(CCCl)CCCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![methyl (1E)-N-[methyl-[[(1R,2S,6S,9R)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecan-6-yl]methoxysulfinyl]carbamoyl]oxyethanimidothioate](/img/structure/B12713631.png)
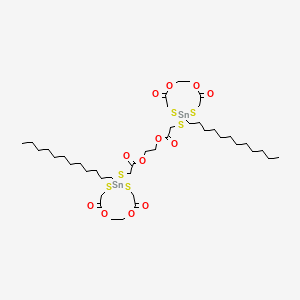
![3-[N-ethyl-3-methyl-4-[(E)-2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]anilino]propanenitrile;sulfate](/img/structure/B12713640.png)
